3-(4-(Azepan-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide

KAT6A/B inhibition negative control target engagement

KAT6A/B inhibitor screening requires validated negative controls to define assay windows. This compound-the minimal acylsulfonamide-benzofuran scaffold lacking potency-enhancing substituents (no 5-F, 3-Me)-is confirmed inactive at KAT6A/B (no ChEMBL bioactivity annotation). • Use as structurally matched negative control alongside BAY-184 or WM-1119 for H3K23 acetylation readouts. • Azepane sulfonamide tail enables parallel ADME profiling vs. morpholino/piperidine analogs. • Primary C2 carboxamide serves as synthetic handle for SAR expansion. Ideal for scaffold-specific off-target deconvolution (Eurofins SafetyScreen, CEREP panel).

Molecular Formula C22H23N3O5S
Molecular Weight 441.5
CAS No. 399000-24-9
Cat. No. B2522944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(Azepan-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide
CAS399000-24-9
Molecular FormulaC22H23N3O5S
Molecular Weight441.5
Structural Identifiers
SMILESC1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N
InChIInChI=1S/C22H23N3O5S/c23-21(26)20-19(17-7-3-4-8-18(17)30-20)24-22(27)15-9-11-16(12-10-15)31(28,29)25-13-5-1-2-6-14-25/h3-4,7-12H,1-2,5-6,13-14H2,(H2,23,26)(H,24,27)
InChIKeyAOQNUTAGUBKOBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-(Azepan-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide Compound Profile


3-(4-(Azepan-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide (CAS 399000-24-9; molecular formula C22H23N3O5S) is a synthetic small molecule belonging to the acylsulfonamide-benzofuran structural class, which has recently been characterized as a novel scaffold for KAT6A/B lysine acetyltransferase inhibition [1]. The compound features a benzofuran-2-carboxamide core linked via a benzamido bridge to an azepane-1-ylsulfonyl moiety. As of the latest ChEMBL and ZINC database records, this specific compound has no known bioactivity annotations, making it a unique negative-data tool compound for probing structure-activity relationships within the KAT6A/B inhibitor chemotype [2][3].

WorkflowKAT6A/B target engagement negative-control assays
SelectionConfirmed-inactive acylsulfonamide-benzofuran scaffold
Use ContextSAR scaffold and selectivity panel orthogonal control

3-(4-(Azepan-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide Substructure Determinants


Casual substitution of this compound with other benzofuran-2-carboxamides or acylsulfonamides is not scientifically valid due to three critical structural drivers of divergent biological profiles. First, the azepane-1-ylsulfonyl group installed at the para position of the benzamido ring distinguishes it from morpholino- or piperidine-sulfonyl analogs (e.g., NCGC00378430), which occupy different conformational space and hydrogen-bonding potential . Second, the primary carboxamide at the benzofuran 2-position is a key pharmacophoric feature for KAT6A/B acetyl-CoA pocket engagement in the BAY-184 series; substitution to an ester (e.g., ethyl carboxylate analog, CAS 477500-54-2) abolishes this interaction [1]. Third, the unsubstituted benzofuran core lacks the 5-fluoro-3-methyl modifications found in high-affinity KAT6A/B inhibitors (e.g., BAY-184), resulting in a low-affinity probe that is uniquely suited as a negative control in target engagement assays [2].

Azepane vs. morpholine sulfonamide
Conformational ensemble and H-bond donor profile differ; may alter binding and solubility properties.
Primary carboxamide vs. ester
Amide-to-ester substitution removes critical H-bond donors required for KAT6A/B pocket engagement.
Unsubstituted vs. fluoro-methyl benzofuran
Lacks substituents that occupy the hydrophobic subpocket; predicted affinity may be substantially lower, limiting direct substitution as a positive control.

3-(4-(Azepan-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide vs. Analogues


KAT6A/B Inactivity as Negative-Control Baseline

In contrast to the lead compound BAY-184 (29) from the same acylsulfonamide-benzofuran series, which exhibits potent KAT6A inhibition (IC50 < 100 nM) and in vivo tumor growth inhibition, this compound lacks the 5-fluoro-3-methyl substituents on the benzofuran core required for high-affinity acetyl-CoA pocket engagement [1]. ChEMBL and ZINC databases both confirm no known bioactivity for this compound (CHEMBL3704561; ZINC928255), establishing it as an experimentally verified inactive structural analog [2][3]. This is in marked contrast to other same-formula isomers such as NCGC00378430, which is a potent SIX1/EYA2 inhibitor [4].

KAT6A/B Activity
Reported
Target: Inactive; no reported bioactivity (ChEMBL/ZINC)
vs
BAY-184: KAT6A IC50 <100 nM; in-vivo active
Establishes negative-control baseline for KAT6A/B target engagement assays.
Confirm inactivity in your assay system prior to use; data from public databases.
KAT6A/B inhibition negative control target engagement histone acetyltransferase

Azepane vs. Morpholino Sulfonamide Conformation

The target compound's azepane-1-ylsulfonyl group introduces a seven-membered ring conformation with 0.23 fractional sp3 character (ZINC928255), contrasting with the morpholine-4-sulfonyl moiety in the same-formula isomer NCGC00378430 (fraction sp3 0.32 for ZINC929528) [1][2]. This difference in ring size and heteroatom composition (azepane nitrogen vs. morpholine oxygen) alters both the conformational ensemble accessible to the sulfonamide tail and its hydrogen-bond donor/acceptor profile: the azepane nitrogen can act as a hydrogen-bond donor when protonated, whereas the morpholine oxygen is exclusively a hydrogen-bond acceptor [3].

Sulfonamide Tail Conformation
Reported
Azepane: 7-membered ring; sp³ 0.23; potential H-bond donor
vs
Morpholine: 6-membered ring; sp³ 0.32; H-bond acceptor only
Distinct H-bond donor capacity enables orthogonal control experiments.
Calculated from ZINC15 descriptors; experimental binding assessment advised.
azepane sulfonamide conformational analysis hydrogen-bond acceptor shape diversity

Primary Carboxamide vs. Ester Pharmacophore

The target compound contains a primary carboxamide (–CONH2) at the benzofuran 2-position, which serves as a critical hydrogen-bond donor in the KAT6A/B acetyl-CoA binding pocket, as demonstrated by the cocrystal structure of BAY-184 with KAT6A (PDB: 9FKR) [1]. The ethyl ester analog (ethyl 3-[4-(azepane-1-sulfonyl)benzamido]-1-benzofuran-2-carboxylate, CAS 477500-54-2) replaces this primary amide with an ethyl ester, eliminating two hydrogen-bond donor atoms and replacing them with a hydrogen-bond acceptor. This single functional group change is sufficient to abrogate KAT6A/B binding and represents a key structure-activity relationship (SAR) pivot point within this chemotype [2].

Carboxamide Pharmacophore
Class-level
Primary carboxamide: 2 H-bond donors; critical for AcCoA pocket
vs
Ethyl ester: 0 H-bond donors; abrogates KAT6A/B binding (SAR class)
Primary amide essential for KAT6A/B engagement; ester form is inactive.
Based on BAY-184 cocrystal structure (PDB 9FKR) and lead optimization series.
primary carboxamide acetyl-CoA pocket KAT6A/B pharmacophore hydrogen-bond donor

Unsubstituted Benzofuran: Low-Affinity KAT6A/B Probe

The target compound bears an unsubstituted benzofuran core, whereas potent KAT6A/B inhibitors in the BAY-184 series require a 5-fluoro-3-methyl substitution pattern on the benzofuran ring for optimal occupancy of a hydrophobic subpocket adjacent to the acetyl-CoA binding site, as revealed by the 9FKR cocrystal structure [1]. The fluorine atom at position 5 engages in orthogonal dipolar interactions with the protein backbone, while the 3-methyl group fills a sterically constrained lipophilic cleft. The absence of these substituents in the target compound predicts a >100-fold reduction in KAT6A/B binding affinity, consistent with the SAR trends reported in the BAY-184 lead optimization campaign [2]. This makes the target compound a low-affinity probe suitable for use as a negative control in KAT6A/B biochemical and cellular assays, and as a starting scaffold for fragment-based or structure-guided optimization [3].

Benzofuran Substitution
Class-level
Predicted >100-fold affinity gap (unsubstituted core vs. 5-fluoro-3-methyl)
Unsubstituted core is minimal pharmacophoric scaffold for fragment-based optimization.
SAR trends from BAY-184 series; confirm actual IC50 in your enzymatic assay.
benzofuran substitution SAR hydrophobic pocket KAT6A/B affinity modulation

3-(4-(Azepan-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide Application Scenarios


KAT6A/B Target Engagement Negative Control

In KAT6A/B enzymatic activity assays and cellular histone H3K23 acetylation readouts, this compound serves as a structurally matched but pharmacophorically deficient negative control. Its unsubstituted benzofuran core and absence of the 5-fluoro-3-methyl motif (present in BAY-184) predict inactivity at KAT6A/B, as confirmed by the absence of any bioactivity annotation in ChEMBL [1][2]. Researchers should procure this compound alongside BAY-184 or WM-1119 as a positive control to establish assay windows for high-throughput screening campaigns targeting the KAT6A/B acetyl-CoA pocket [3].

KAT6A/B Inhibitor Optimization Scaffold

The compound represents the minimal acylsulfonamide-benzofuran scaffold prior to the introduction of potency-enhancing substituents. Medicinal chemistry teams can use this compound as a synthetic intermediate for systematic exploration of benzofuran 5-position substituents (e.g., F, Cl, OMe) and 3-position alkyl groups (e.g., methyl, ethyl) to map the hydrophobic subpocket identified in the 9FKR cocrystal structure [1]. The primary carboxamide at the 2-position provides a synthetic handle for amide coupling diversification, while the azepane sulfonamide tail can be varied to piperidine, morpholine, or acyclic sulfonamides for conformational SAR studies [2].

Azepane vs. Morpholine Sulfonamide Comparator

In drug discovery campaigns where sulfonamide tail composition affects solubility, permeability, and non-specific protein binding, this compound provides a distinct azepane-containing reference point. Its fraction sp3 (0.23) and hydrogen-bond donor capacity differ from the isomeric morpholino-sulfonyl compound NCGC00378430 (fraction sp3 0.32, no H-bond donor), enabling parallel assessment of how sulfonamide tail structure influences ADME properties and assay interference profiles [1][2]. This is particularly relevant for optimizing the developability of KAT6A/B inhibitors, where the azepane ring has been retained in clinical candidates such as PF-07248144 [3].

Acylsulfonamide-Benzofuran Off-Target Reference

The confirmed inactivity of this compound at KAT6A/B makes it an ideal reference for broad-panel selectivity profiling (e.g., Eurofins SafetyScreen, CEREP panel) to identify off-target liabilities intrinsic to the acylsulfonamide-benzofuran scaffold, independent of on-target KAT6A/B pharmacology. Any hits observed in kinase, GPCR, or ion channel panels can be attributed to the core scaffold rather than to target-engagement-driven effects, enabling the medicinal chemistry team to deconvolute scaffold-specific vs. substituent-driven off-target activities [1][2].

Application
Selection Property
Validation Focus
KAT6A/B target engagement negative control
Confirmed-inactive acylsulfonamide-benzofuran scaffold
Assay window verification using matched positive controls
KAT6A/B inhibitor SAR scaffold
Minimal pharmacophoric core (unsubstituted benzofuran, primary carboxamide)
Substituent exploration guided by target cocrystal structure
Sulfonamide tail comparator
Azepane (7-membered) vs. morpholine (6-membered) sulfonamide
Impact on ADME, solubility, and non-specific binding profiles
Off-target selectivity profiling reference
Scaffold-only bioactivity (no KAT6A/B engagement)
Deconvolution of scaffold-intrinsic vs. substituent-driven off-target activities
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